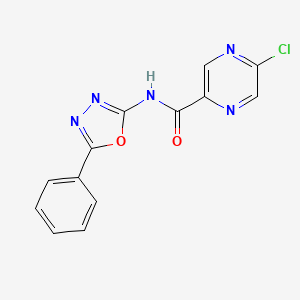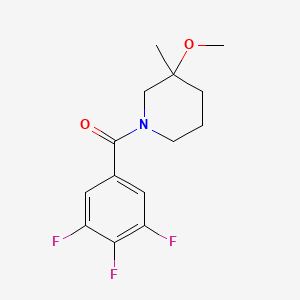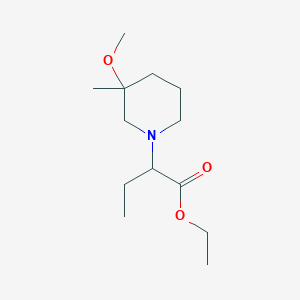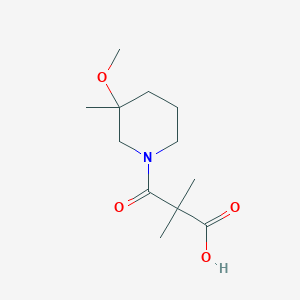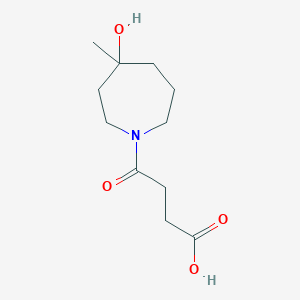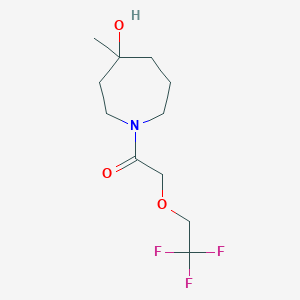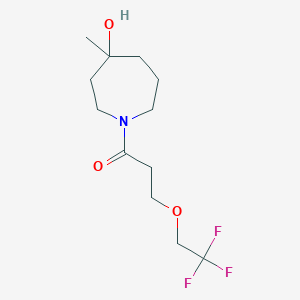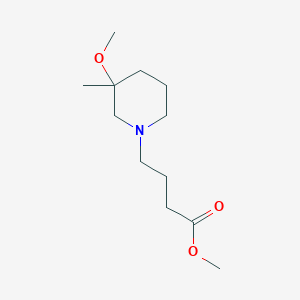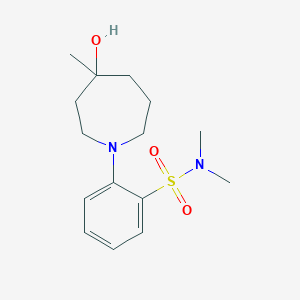![molecular formula C13H21NO3 B6635071 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid (MCPC) is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. It is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid is not yet fully understood, but it is believed to act on several different pathways in the brain. It has been shown to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, and to inhibit the activity of enzymes involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase blood flow to the brain. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, its potential use as a neuroprotective agent in other conditions, such as traumatic brain injury, is also an area of interest for future research.
Synthesis Methods
The synthesis of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid involves a multi-step process that begins with the reaction of 3-methylcyclopentanone with diethylamine to form the corresponding imine. This is followed by a series of reactions involving the addition of various reagents, including acetic anhydride and sodium borohydride, to produce the final product.
Scientific Research Applications
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models, suggesting that it may be useful in the development of new treatments for these conditions.
properties
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9-3-4-10(7-9)8-14-11(15)13(12(16)17)5-2-6-13/h9-10H,2-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFXOXVELOVDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)
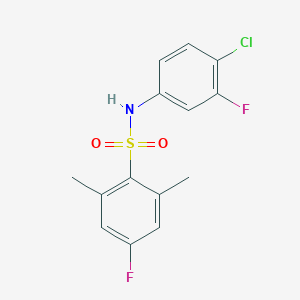
![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
